molecular formula C20H15N5O3 B15357773 N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-phenoxybenzamide

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-phenoxybenzamide

Cat. No.: B15357773
M. Wt: 373.4 g/mol
InChI Key: KNHWVYJZKZIPTJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-2,4-dione core substituted at position 2 with a 1H-pyrazol-1-yl group and at position 5 with a 2-phenoxybenzamide moiety. The pyrimidinone scaffold is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and structural rigidity, which enhance target binding .

Properties

Molecular Formula

C20H15N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-phenoxybenzamide

InChI

InChI=1S/C20H15N5O3/c26-18(15-9-4-5-10-17(15)28-14-7-2-1-3-8-14)23-16-13-21-20(24-19(16)27)25-12-6-11-22-25/h1-13H,(H,23,26)(H,21,24,27)

InChI Key

KNHWVYJZKZIPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CN=C(NC3=O)N4C=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key distinctions:

Compound Core Structure Position 2 Substituent Position 5 Substituent Key Properties Reference
Target Compound : N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-phenoxybenzamide Pyrimidine-2,4-dione 1H-pyrazol-1-yl 2-phenoxybenzamide High rigidity; moderate lipophilicity N/A
Compound 1 (A1B74) : N'-(2,3-dihydroxybenzylidene)-6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carbohydrazide Pyrimidine-2,4-dione 1H-pyrazol-1-yl Carbohydrazide with dihydroxybenzylidene Melting point >300°C; polar due to -OH groups
Compound 5 (A5B74) : N'-(2,3-dihydroxybenzylidene)-6-oxo-2-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-5-carbohydrazide Pyrimidine-2,4-dione 1H-1,2,4-triazol-1-yl Carbohydrazide with dihydroxybenzylidene Higher hydrogen-bonding capacity
4-Chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide Pyrimidine-2,4-dione 1H-pyrazol-1-yl 4-Chlorobenzamide Increased electronegativity; potential halogen bonding
N-(6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl)-2-phenoxybenzamide Pyrimidine-2,4-dione Pyridin-2-yl 2-phenoxybenzamide Enhanced π-π interactions with aromatic targets

Key Findings:

Substituent Effects on Solubility: Compounds with polar substituents (e.g., dihydroxybenzylidene in Compound 1) exhibit high melting points (>300°C) and reduced solubility in nonpolar solvents, limiting their bioavailability .

Binding Interactions: Replacement of pyrazole with pyridin-2-yl (Compound 3 in ) enhances π-π stacking but may reduce selectivity due to bulkier aromatic systems .

Synthetic Accessibility :

  • Carboxylhydrazide derivatives () are synthesized via one-pot condensations, whereas benzamide derivatives (e.g., target compound) likely require additional coupling steps (e.g., carbodiimide-mediated amidation) .

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